Cas no 2004564-67-2 (2-(azetidin-3-yloxy)-4-methylpentanoic acid)

2-(azetidin-3-yloxy)-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-3-yloxy)-4-methylpentanoic acid
- EN300-1146752
- 2004564-67-2
-
- Inchi: 1S/C9H17NO3/c1-6(2)3-8(9(11)12)13-7-4-10-5-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)
- InChI Key: MPMFCIHXHFEAKL-UHFFFAOYSA-N
- SMILES: O(C(C(=O)O)CC(C)C)C1CNC1
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 58.6Ų
2-(azetidin-3-yloxy)-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146752-0.05g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1146752-1.0g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1146752-2.5g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1146752-0.25g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
Enamine | EN300-1146752-0.5g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1146752-1g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1146752-0.1g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1146752-5g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1146752-10g |
2-(azetidin-3-yloxy)-4-methylpentanoic acid |
2004564-67-2 | 95% | 10g |
$4236.0 | 2023-10-25 |
2-(azetidin-3-yloxy)-4-methylpentanoic acid Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
Additional information on 2-(azetidin-3-yloxy)-4-methylpentanoic acid
2-(Azetidin-3-yloxy)-4-methylpentanoic Acid: A Comprehensive Overview
2-(Azetidin-3-yloxy)-4-methylpentanoic acid, with the CAS number 2004564-67-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. Recent advancements in chemical synthesis and bioactivity studies have further highlighted its importance, making it a focal point for researchers worldwide.
The molecular structure of 2-(Azetidin-3-yloxy)-4-methylpentanoic acid consists of an azetidine ring, a four-membered cyclic amine, which is attached to a pentanoic acid moiety via an ether linkage. This arrangement imparts the compound with distinct physicochemical properties, including moderate solubility in polar solvents and stability under physiological conditions. The presence of the azetidine ring introduces rigidity into the molecule, which can influence its interaction with biological targets such as enzymes or receptors.
Recent studies have explored the synthesis of 2-(Azetidin-3-yloxy)-4-methylpentanoic acid through various routes, emphasizing the importance of stereocontrol and scalability. One notable approach involves the use of ring-opening reactions of azetidine derivatives followed by subsequent functionalization steps. These methods have been optimized to achieve high yields and excellent stereochemical outcomes, which are critical for applications in medicinal chemistry.
In terms of biological activity, 2-(Azetidin-3-yloxy)-4-methylpentanoic acid has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). Preclinical studies suggest that this compound exhibits selective binding to certain receptor subtypes, making it a promising lead compound for drug discovery efforts targeting conditions such as neurological disorders or inflammatory diseases. Additionally, its ability to penetrate cellular membranes efficiently has been demonstrated in vitro, further supporting its potential therapeutic utility.
The versatility of 2-(Azetidin-3-yloxy)-4-methylpentanoic acid extends beyond pharmacology into materials science. Researchers have explored its use as a precursor for the synthesis of advanced materials, such as stimuli-responsive polymers. The incorporation of this compound into polymer networks has shown promise in creating materials with tunable mechanical properties and responsiveness to external stimuli like pH or temperature changes.
From an environmental standpoint, the ecological impact of 2-(Azetidin-3-yloxy)-4-methylpentanoic acid has also been studied. Assessments indicate that under standard conditions, the compound exhibits low toxicity to aquatic organisms and undergoes biodegradation efficiently. These findings are crucial for ensuring sustainable practices during large-scale production and application.
In conclusion, 2-(Azetidin-3-yloxy)-4-methylpentanoic acid, with CAS number 2004564-67-2, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of science and technology.
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